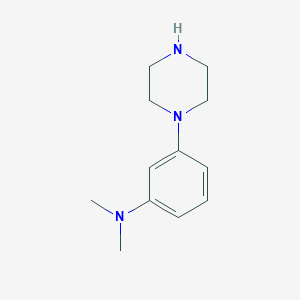

N,N-Dimethyl-3-(piperazin-1-yl)aniline

Description

N,N-Dimethyl-3-(piperazin-1-yl)aniline is a tertiary aniline derivative featuring a dimethylamino group and a piperazine ring attached to the meta position of the benzene core. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its piperazine moiety enhances solubility and provides a site for further functionalization, while the dimethylamino group influences electronic properties, affecting reactivity in cross-coupling or catalytic reactions .

Properties

Molecular Formula |

C12H19N3 |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N,N-dimethyl-3-piperazin-1-ylaniline |

InChI |

InChI=1S/C12H19N3/c1-14(2)11-4-3-5-12(10-11)15-8-6-13-7-9-15/h3-5,10,13H,6-9H2,1-2H3 |

InChI Key |

XDTCKASXTIMKBV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)N2CCNCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Core

Piperazine and Sulfonamide Derivatives

Compounds such as 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (9f) and 5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline (9j) share the piperazine-aniline backbone but differ in substituents:

- Nitro Group Position : The nitro group in N,N-Dimethyl-3-(piperazin-1-yl)aniline is absent, whereas compounds like 9f and 9j feature nitro groups at the ortho position, which significantly alter electronic properties and reactivity .

- Sulfonamide Modifications : The sulfonyl group in 9f (phenylsulfonyl) versus 9j (4-fluorophenylsulfonyl) impacts lipophilicity and binding affinity. For example, 9j has a higher molecular weight (472.1 g/mol) compared to 9f (454.1 g/mol), influencing solubility and biological activity .

Table 1: Key Properties of Piperazine-Aniline Derivatives

| Compound | Molecular Weight (g/mol) | Purity (%) | LCMS Retention Time (min) | Key Substituents |

|---|---|---|---|---|

| This compound | ~248.3* | N/A | N/A | -N(CH₃)₂, -piperazine (meta) |

| 9f | 454.1 | >98 | 2.289 | -NO₂, -PhSO₂, -pyridin-3-ylmethyl |

| 9j | 472.1 | 31 | 2.326 | -NO₂, -4-F-PhSO₂, -pyridin-3-ylmethyl |

Trifluoromethyl and Thioether Analogues

- N,N-Dimethyl-3-(trifluoromethyl)aniline (1ak) : The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, enhancing stability in Pd-catalyzed C–H olefination reactions. Kinetic isotope effect (KIE) studies show distinct reactivity compared to piperazine-containing analogues, with ligand-dependent pathways .

- N,N-Dimethyl-3-(phenylthio)aniline : The phenylthio group (-SPh) increases molecular weight (228.06 g/mol) and alters GC retention times (14.67 min), suggesting higher hydrophobicity than the piperazine analogue .

Spectroscopic and Physical Properties

- NMR Shifts : The piperazine ring in this compound causes distinct ¹H NMR signals (e.g., piperazine protons at δ ~2.5–3.5 ppm), whereas trifluoromethyl or ethynyl substituents induce upfield/downfield shifts in aromatic protons .

- Stability : The CF₃ group in 1ak enhances thermal stability, while nitro-containing analogues (e.g., 9f) may exhibit sensitivity to reducing conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.